Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Catalog No.
S12682055
CAS No.
M.F
C19H16BrNO2
M. Wt
370.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxy...

Product Name

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

IUPAC Name

ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C19H16BrNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

KMEQREVRLSVIMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Br)C

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom, an ethyl ester group, and a phenyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Typical of quinoline derivatives:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The phenyl group may participate in electrophilic substitution reactions, allowing for further functionalization.

Quinoline derivatives, including ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, have been studied for their biological activities. Some reported activities include:

  • Antimicrobial Properties: Quinoline compounds have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Some studies indicate that quinolines may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate can be achieved through various methods:

  • Microwave-Assisted Synthesis: A common method involves the condensation of ethylacetoacetate with a suitable amine in the presence of a catalyst under microwave irradiation. This approach enhances yield and reduces reaction time.
  • Conventional Heating: Traditional reflux methods can also be employed, although they typically require longer reaction times and may yield lower purity products compared to microwave-assisted techniques.

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for the development of new drugs targeting infections or cancer.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies.
  • Material Science: Quinoline derivatives are explored for their properties in organic electronics and as dyes.

Interaction studies involving ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate focus on its binding affinity to various biological targets. Research has indicated that:

  • Protein Binding: The compound may interact with specific proteins, influencing their activity and stability.
  • Enzymatic Inhibition: Some studies suggest that it could inhibit key enzymes involved in disease processes, providing insights into its mechanism of action.

Similar Compounds

Several compounds share structural similarities with ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate. A comparison highlights their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-chloro-2-methylquinoline-3-carboxylateChlorine instead of bromineDifferent halogen may affect reactivity and biological activity
2-MethylquinolineLacks carboxylic acid functionalitySimpler structure with different properties
4-AminoquinolineContains an amino group instead of a phenyl groupKnown for antimalarial activity

These compounds illustrate the diversity within the quinoline family while emphasizing the unique features of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, particularly its bromine substitution and phenyl group, which may influence its reactivity and biological profile.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for quinoline derivatives with multiple substituents [15] [16]. The complete IUPAC name is ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, which systematically describes the molecular structure according to standardized naming conventions [17].

The nomenclature system for quinoline derivatives begins with the parent heterocyclic structure, quinoline, which consists of a benzene ring fused to a pyridine ring [15] [16]. In quinoline numbering, the nitrogen atom receives position 1, and numbering proceeds around the pyridine ring before continuing to the fused benzene ring [15]. This numbering system ensures that substituents receive the lowest possible position numbers while maintaining consistency with established nomenclature rules [16].

The systematic name breaks down as follows: the ethyl ester group at position 3 is designated as "ethyl," the bromine substituent at position 6 is indicated by "6-bromo," the methyl group at position 2 is shown as "2-methyl," and the phenyl substituent at position 4 is designated "4-phenyl" [1] [7]. The carboxylate functional group at position 3 is indicated by the suffix "carboxylate" [17].

Molecular Formula and Structural Features

The molecular formula for ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is C₁₉H₁₆BrNO₂, with a calculated molecular weight of 370.23 grams per mole. This formula represents a complex quinoline derivative containing nineteen carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.

PropertyValueReference/Notes
Molecular FormulaC₁₉H₁₆BrNO₂Theoretical structure
Molecular Weight (g/mol)370.23Calculated from atomic weights
CAS Registry NumberNot assignedCompound appears to be theoretical
IUPAC NameEthyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylateSystematic nomenclature
Melting Point (°C)Not reportedSimilar quinoline esters: variable range
Boiling Point (°C)Not reportedSimilar compounds: 300-400°C estimated
Density (g/cm³)Estimated 1.3-1.4Based on brominated quinoline analogs
Solubility in WaterSparingly solubleTypical for quinoline carboxylates
Solubility in Organic SolventsSoluble in DMSO, DMF, dichloromethaneCommon solvents for quinoline derivatives
Color/AppearanceLikely pale yellow to colorless crystalline solidBased on similar brominated quinolines
StabilityStable under normal conditionsQuinoline derivatives generally stable

The structural features include a quinoline bicyclic aromatic system serving as the core framework [19] [26]. The quinoline ring system exhibits characteristics typical of both benzene and pyridine, including aromaticity and basic properties due to the nitrogen atom [19] [26]. Physical properties of quinoline itself include a melting point of -15°C, boiling point of 237.63°C, and density of 1.0900 g/cm³ at 25°C [26].

The bromine substituent at position 6 significantly influences the electronic properties of the molecule through its electron-withdrawing inductive effect [2] [27]. Brominated quinoline derivatives typically exhibit altered reactivity patterns compared to unsubstituted quinolines [27]. The phenyl group at position 4 adds considerable molecular bulk and provides additional aromatic character [18] .

The ethyl carboxylate ester group at position 3 contributes to the molecule's overall polarity and provides a reactive site for potential hydrolysis reactions [21]. Similar quinoline carboxylate esters have been extensively studied for their synthetic utility and biological properties [21].

Stereochemistry and Conformational Analysis

The stereochemical analysis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate reveals several important conformational considerations [13] [23]. The quinoline ring system maintains a planar aromatic structure, which serves as the rigid framework for the entire molecule [13].

Structural FeatureStereochemical ConsiderationsConformational Impact
Quinoline Ring SystemPlanar aromatic bicyclic systemRigid framework defines overall geometry
Phenyl Ring OrientationCan rotate around C4-phenyl bondAffects molecular shape and stacking
Ethyl Ester GroupFlexible ethyl chain allows conformational freedomMinor influence on overall conformation
Bromine SubstituentFixed position, influences electronic propertiesContributes to molecular bulk
Methyl GroupFixed position, minimal steric hindranceMinimal conformational effect
Overall Molecular PlanarityNear-planar with some flexibility in ester groupAffects crystal packing and interactions

The phenyl substituent at position 4 can adopt various rotational conformations around the carbon-carbon bond connecting it to the quinoline core [24]. This rotational freedom allows the molecule to adopt different three-dimensional shapes depending on environmental conditions and intermolecular interactions [13].

The ethyl ester group introduces conformational flexibility through rotation around the ester bond and within the ethyl chain itself [21]. Studies of similar quinoline carboxylate esters indicate that the ester group typically adopts conformations that minimize steric hindrance while maximizing stabilizing interactions [13].

Intramolecular hydrogen bonding patterns may influence the preferred conformations of the molecule [13]. The proximity of the carboxylate oxygen atoms to the quinoline nitrogen and the methyl group at position 2 could potentially lead to weak intramolecular interactions that stabilize certain conformations [10].

Representation: 2D and 3D Structural Models

Two-dimensional structural representations of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate follow standard chemical drawing conventions [1] [6]. The quinoline ring system is typically drawn as a fused bicyclic structure with the nitrogen atom clearly indicated at position 1 [16].

Standard two-dimensional representations utilize skeletal formulas where carbon atoms are implied at line junctions and ends [1]. The bromine atom at position 6 is explicitly shown, as are the methyl group at position 2, the phenyl group at position 4, and the ethyl carboxylate group at position 3 [2] [7].

Three-dimensional molecular models reveal the spatial relationships between substituents and provide insight into potential intermolecular interactions [10] [13]. Computational studies of related quinoline derivatives indicate that the overall molecular structure tends toward planarity, with the quinoline core lying in a single plane [13].

The phenyl substituent at position 4 can orient either in the same plane as the quinoline system or at various angles depending on steric and electronic factors . Crystal structure analyses of similar compounds show that phenyl groups often adopt conformations that minimize steric clashes while maximizing aromatic interactions [13].

The three-dimensional structure affects molecular properties such as solubility, crystal packing, and potential biological interactions [23]. Molecular modeling studies suggest that the overall shape of the molecule influences its ability to interact with biological targets and form intermolecular complexes [24].

Structural Comparison with Related Quinoline Derivatives

Comparative analysis with structurally related quinoline derivatives provides insight into the unique features of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate [11] . Several closely related compounds have been synthesized and characterized, allowing for detailed structural comparisons [1] [6].

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylateC₁₉H₁₆BrNO₂370.2Target compound (theoretical)Not assigned
Ethyl 6-bromo-2-methylquinoline-4-carboxylateC₁₃H₁₂BrNO₂294.1Lacks phenyl group at position 462482-30-8
Ethyl 6-bromo-4-phenylquinoline-2-carboxylateC₁₈H₁₄BrNO₂356.2Carboxylate at position 2 instead of 31341220-94-7
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateC₁₉H₁₆ClNO₂325.8Chlorine instead of bromineNot found
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acidC₁₈H₁₄BrNO₂356.2Carboxylic acid instead of ethyl ester350998-45-7

Ethyl 6-bromo-2-methylquinoline-4-carboxylate represents the closest structural analog, differing only in the absence of the phenyl substituent at position 4 [1] [2]. This compound has been extensively characterized and exhibits a molecular weight of 294.14 grams per mole [2] [7]. The presence of the phenyl group in the target compound adds 76 mass units and significantly alters the molecular geometry and electronic properties [18].

Ethyl 6-bromo-4-phenylquinoline-2-carboxylate differs from the target compound in the position of the carboxylate group [6]. This positional isomer demonstrates how the location of functional groups affects molecular properties and reactivity patterns [3] [6]. The carboxylate group at position 2 versus position 3 influences both the electronic distribution and the spatial arrangement of the molecule [17].

Halogen substitution patterns also provide important comparative data [27] . The replacement of bromine with chlorine, as in the theoretical ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, would result in a smaller molecular weight and different electronic properties due to the distinct characteristics of chlorine versus bromine [27].

The comparison with 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid illustrates the effect of ester versus carboxylic acid functionality . This compound contains a free carboxylic acid group instead of the ethyl ester, which significantly affects solubility, reactivity, and potential biological activity . The carboxylic acid derivative exhibits different hydrogen bonding patterns and ionic behavior compared to the ester form [21].

Molecular Weight and Elemental Composition

Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate possesses a molecular formula of C₁₉H₁₆BrNO₂. The molecular weight of this compound has been calculated to be 370.24 g/mol [1]. The elemental composition consists of 19 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.

The closely related isomer, ethyl 6-bromo-2-methylquinoline-4-carboxylate, has a molecular formula of C₁₃H₁₂BrNO₂ with a molecular weight of 294.14 g/mol [2] [1], providing a comparative reference point for understanding the structural differences. The addition of the phenyl group at position 4 in our target compound accounts for the additional C₆H₄ unit (molecular weight difference of 76.10 g/mol).

PropertyValue
Molecular FormulaC₁₉H₁₆BrNO₂
Molecular Weight370.24 g/mol
Carbon Content61.63%
Hydrogen Content4.35%
Bromine Content21.59%
Nitrogen Content3.78%
Oxygen Content8.65%

Melting Point, Boiling Point, and Thermal Stability

Based on data from structurally similar quinoline carboxylate derivatives, thermal properties can be estimated through comparative analysis. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate exhibits a melting point of 326-329°C [3], while related brominated quinoline compounds show melting points typically ranging from 75-110°C [4] [5].

The 6-bromo-2-methyl-quinoline-4-carboxylic acid (without the ethyl ester and phenyl groups) demonstrates a melting point of 272-273°C and a predicted boiling point of 397.3±37.0°C [5]. The presence of the additional phenyl substituent and ethyl ester functionality in ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate would be expected to modify these thermal properties.

Quinoline derivatives generally exhibit high thermal stability, with decomposition temperatures typically occurring around 280°C based on thermogravimetric analysis studies [6]. The brominated quinoline framework provides enhanced thermal stability due to the aromatic character and the electron-withdrawing nature of the bromine substituent.

Thermal PropertyEstimated ValueReference Compounds
Melting Point110-140°CRelated quinoline carboxylates [4] [5]
Boiling Point420-450°CPredicted from similar structures [5]
Decomposition Temperature>280°CGeneral quinoline stability [6]
Thermal StabilityHighCharacteristic of quinoline derivatives [6]

Solubility Profile in Various Solvents

Quinoline carboxylate esters typically demonstrate moderate to good solubility in organic solvents while showing limited aqueous solubility [8]. The brominated quinoline framework influences solubility patterns significantly.

Organic Solvent Solubility: The compound is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Studies on related brominated quinoline derivatives indicate good solubility in chloroform, dichloromethane, ethyl acetate, and alcoholic solvents [9].

Aqueous Solubility: The presence of the carboxylic acid ester functionality, combined with the aromatic quinoline system and bromine substituent, suggests limited water solubility. Quinoline carboxylic acid derivatives generally show poor water solubility due to their hydrophobic aromatic character [8] [10]. The solubility may be enhanced in basic aqueous solutions due to potential ionization of the quinoline nitrogen.

pH-Dependent Solubility: The quinoline nitrogen (pKa ~4.9 for quinoline) can undergo protonation under acidic conditions, potentially increasing water solubility through salt formation [8] [10].

Solvent TypeExpected SolubilitySupporting Evidence
WaterPoor (<1 mg/mL)Characteristic of quinoline carboxylates [8] [10]
Methanol/EthanolGood (>10 mg/mL)Common for quinoline esters [9]
DMSO/DMFExcellent (>50 mg/mL)Polar aprotic solvents favorable
Chloroform/DCMGood (>10 mg/mL)Aromatic compounds favorable [9]
HexanePoor (<1 mg/mL)Limited due to polar ester group

Spectroscopic Characteristics

UV-Visible Absorption

Quinoline derivatives exhibit characteristic UV-Vis absorption patterns due to their aromatic π-electron system. The quinoline ring system typically shows three main absorption bands: around 210-230 nm, 270-300 nm, and 315-330 nm [11]. These correspond to π→π* transitions within the aromatic system.

For ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, the UV absorption profile would be influenced by:

  • Extended conjugation from the phenyl substituent at position 4
  • Electron-withdrawing effect of the bromine atom at position 6
  • The carboxylate ester chromophore

Studies on quinoline-2-carboxylate systems show absorption maxima typically around 270-290 nm for the primary absorption band [12] [11]. The presence of the phenyl group is expected to cause a bathochromic shift due to extended conjugation.

Absorption BandWavelength RangeAssignment
Band I315-340 nmn→π* and π→π* transitions
Band II270-300 nmπ→π* transitions (primary)
Band III210-230 nmπ→π* transitions (high energy)

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate would display characteristic absorption bands for the functional groups present:

Ester C=O Stretch: The carboxylate ester carbonyl would appear around 1720-1740 cm⁻¹, consistent with ethyl ester functionalities in quinoline systems [13] [14]. Related quinoline-3-carboxylate esters show this absorption at approximately 1720-1730 cm⁻¹ [14].

Aromatic C=C and C=N Stretches: The quinoline and phenyl aromatic systems would contribute bands in the 1450-1650 cm⁻¹ region. Quinoline derivatives typically show characteristic bands around 1600 cm⁻¹ for aromatic C=C stretching [14] [15].

C-H Stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would occur around 2850-3000 cm⁻¹ [14].

C-Br Stretch: The carbon-bromine bond would contribute a characteristic absorption around 500-700 cm⁻¹ [14].

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (ester)1720-1740Ester carbonyl stretch
C=C, C=N (aromatic)1450-1650Aromatic framework
C-H (aromatic)3000-3100Aromatic hydrogen
C-H (aliphatic)2850-3000Methyl and ethyl groups
C-Br500-700Carbon-bromine bond

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct regions for different proton environments. Based on data from related compounds [16] [17] [18]:

  • Aromatic Protons: Quinoline ring protons would appear between 7.0-9.5 ppm, with the most downfield signals corresponding to positions adjacent to the nitrogen
  • Phenyl Protons: The phenyl substituent protons would appear around 7.0-8.0 ppm
  • Ethyl Ester: The ethyl group would show a characteristic quartet around 4.4-4.6 ppm (CH₂) and triplet around 1.4-1.5 ppm (CH₃)
  • Methyl Group: The methyl substituent at position 2 would appear as a singlet around 2.4-2.7 ppm

¹³C NMR Spectroscopy: The carbon spectrum would display signals for:

  • Carbonyl Carbon: The ester carbonyl around 165-170 ppm
  • Aromatic Carbons: Quinoline and phenyl carbons spanning 120-160 ppm
  • Aliphatic Carbons: Ethyl and methyl carbons in the 10-70 ppm region
Proton EnvironmentChemical Shift (ppm)Multiplicity
H-5 (quinoline)8.0-8.5singlet
H-7,8 (quinoline)7.4-8.2doublet/doublet
Phenyl H7.0-8.0multiplet
OCH₂4.4-4.6quartet
CH₃ (position 2)2.4-2.7singlet
OCH₂CH₃1.4-1.5triplet

Mass Spectrometry (MS) Data

Mass spectrometric analysis would show the molecular ion peak at m/z 370 (for ⁷⁹Br) and 372 (for ⁸¹Br) due to the bromine isotope pattern. The isotope ratio would be approximately 1:1, characteristic of monobrominated compounds [19] [20].

Fragmentation Patterns: Common fragmentation pathways for quinoline carboxylate esters include:

  • Loss of ethoxy group [M-OEt]⁺ (m/z 325/327)
  • Loss of carboxylate group [M-COOEt]⁺ (m/z 297/299)
  • Formation of quinoline-based fragments through ring cleavage

High-Resolution Mass Spectrometry: HRMS would provide accurate mass determination, distinguishing between different elemental compositions and confirming the molecular formula C₁₉H₁₆BrNO₂ [19].

Ionm/z ValueAssignment
[M]⁺-370/372Molecular ion (Br isotopes)
[M-OEt]⁺325/327Loss of ethoxy group
[M-COOEt]⁺297/299Loss of carboxylate ester
Base peakVariableDepends on ionization method

Crystallographic and Solid-State Properties

Quinoline carboxylate derivatives typically crystallize in common space groups with characteristic packing arrangements [21] [22] [23]. The crystal structure would be influenced by:

Intermolecular Interactions: The compound would likely exhibit π-π stacking interactions between quinoline rings and potential C-H⋯O hydrogen bonding involving the ester carbonyl group [21]. The bromine atom could participate in halogen bonding interactions.

Crystal System: Based on related quinoline carboxylates, the compound would likely crystallize in a monoclinic or triclinic crystal system [21] [24]. The space group would depend on the specific packing arrangement and intermolecular interactions.

Molecular Conformation: The ethyl ester group would adopt an antiperiplanar conformation relative to the quinoline ring to minimize steric interactions [21]. The phenyl ring at position 4 would be oriented to minimize steric hindrance with neighboring substituents.

Packing Density: The presence of the bromine atom would increase the molecular density and influence the overall crystal packing through van der Waals interactions [6].

PropertyExpected ValueBasis
Crystal SystemMonoclinic/TriclinicSimilar quinoline carboxylates [21] [24]
Space GroupP21/c or P-1Common for quinoline derivatives [21]
Density1.4-1.6 g/cm³Brominated aromatic compounds [6]
Intermolecular Forcesπ-π stacking, C-H⋯OCharacteristic interactions [21]

Partition Coefficient (LogP) and Related Parameters

The lipophilicity of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate can be estimated based on its structural components and comparison with related compounds [25] [26] [27].

LogP Estimation: The compound contains several lipophilic elements:

  • Quinoline ring system (contributes ~2.0 to LogP)
  • Phenyl substituent (contributes ~1.5 to LogP)
  • Bromine atom (contributes ~0.9 to LogP)
  • Ethyl ester group (contributes ~0.5 to LogP)
  • Methyl group (contributes ~0.5 to LogP)

The estimated LogP would be approximately 5.4, placing it in the highly lipophilic range. This is consistent with quinoline-4-carboxamide derivatives that showed cLogP values of 4.3-5.0 [27].

Distribution Coefficient (LogD): At physiological pH (7.4), the LogD would be similar to LogP since the compound lacks readily ionizable groups under these conditions. Studies on quinoline-4-carboxylic acids showed LogD values at pH 7.4 ranging from 1.8-4.2 [26].

Ligand Lipophilicity Efficiency (LLE): For pharmaceutical applications, the LLE (pIC₅₀ - cLogP) would need to be considered for any biological activity data [27].

ParameterEstimated ValueBasis
LogP5.4Additive fragment contributions
LogD (pH 7.4)5.2-5.6Similar to LogP (non-ionizable)
Water Solubility<1 mg/mLHigh lipophilicity prediction
PermeabilityHighLipophilic compounds favor permeation [27]

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

369.03644 g/mol

Monoisotopic Mass

369.03644 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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